molecular formula C16H21NO4 B13085535 1-(2-Methoxyethyl)-6-oxo-2-(o-tolyl)piperidine-3-carboxylic acid

1-(2-Methoxyethyl)-6-oxo-2-(o-tolyl)piperidine-3-carboxylic acid

Cat. No.: B13085535
M. Wt: 291.34 g/mol
InChI Key: GMKGGDSCSFXAOA-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-6-oxo-2-(o-tolyl)piperidine-3-carboxylic acid is a chemical compound with a complex structure that includes a piperidine ring, a carboxylic acid group, and a methoxyethyl substituent

Preparation Methods

The synthesis of 1-(2-Methoxyethyl)-6-oxo-2-(o-tolyl)piperidine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Methoxyethyl Group: This step involves the addition of the methoxyethyl group to the piperidine ring, often through nucleophilic substitution reactions.

    Oxidation and Carboxylation:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(2-Methoxyethyl)-6-oxo-2-(o-tolyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

    Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The carboxylic acid group can undergo hydrolysis to form different products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Scientific Research Applications

1-(2-Methoxyethyl)-6-oxo-2-(o-tolyl)piperidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: The compound may be used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-6-oxo-2-(o-tolyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2-Methoxyethyl)-6-oxo-2-(o-tolyl)piperidine-3-carboxylic acid can be compared with other similar compounds, such as:

    1-(2-Methoxyethyl)-6-oxo-2-phenylpiperidine-3-carboxylic acid: This compound has a phenyl group instead of an o-tolyl group, which may result in different chemical and biological properties.

    1-(2-Methoxyethyl)-6-oxo-2-(m-tolyl)piperidine-3-carboxylic acid: This compound has a meta-tolyl group instead of an ortho-tolyl group, which may affect its reactivity and interactions.

The uniqueness of this compound lies in its specific substituents and their influence on its chemical and biological properties.

Properties

IUPAC Name

1-(2-methoxyethyl)-2-(2-methylphenyl)-6-oxopiperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-11-5-3-4-6-12(11)15-13(16(19)20)7-8-14(18)17(15)9-10-21-2/h3-6,13,15H,7-10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMKGGDSCSFXAOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2C(CCC(=O)N2CCOC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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